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Silver(I) fluoride

Cat. No.: B8816498
M. Wt: 126.867 g/mol
InChI Key: REYHXKZHIMGNSE-UHFFFAOYSA-M
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Description

Current Scientific Relevance and Research Landscape

The scientific importance of Silver(I) fluoride (B91410) is continually reaffirmed through ongoing research that explores its fundamental properties and expands its applications. Recent studies have included reinvestigations of its crystal structure using modern high-resolution X-ray diffraction techniques, providing more precise data on its bond lengths and lattice parameters at low temperatures. researchgate.netiucr.org

In the current research landscape, AgF is prominently featured as a key reagent in organofluorine chemistry. wikipedia.orgchemicalbook.com The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and biological properties, a strategy widely used in the development of pharmaceuticals and agrochemicals. chemimpex.comnanorh.comacs.org Silver(I) fluoride serves as a convenient and effective fluorinating agent for this purpose. wikipedia.orgnanorh.com Research focuses on its utility in the fluorinative homocoupling of gem-difluoroalkenes and in oxidative C-H fluorination reactions. sigmaaldrich.comsigmaaldrich.com

Furthermore, AgF is a critical precursor in the synthesis of other advanced materials and compounds. It is used to prepare silver nanoparticles, materials prized for their unique optical and catalytic properties. sigmaaldrich.comanalis.com.my It also serves as a starting material for creating complex inorganic clusters and other silver compounds, such as silver carboxylates, in water-free conditions. wikipedia.orgrsc.org The study of its role in forming these novel materials remains an active area of investigation. vulcanchem.com

Interdisciplinary Perspectives in Materials Science and Synthetic Chemistry

The applications of this compound seamlessly bridge the disciplines of materials science and synthetic chemistry, highlighting its versatility.

In materials science , AgF is utilized for surface modification and the creation of novel materials. One notable application is its use in coating silicon surfaces with a uniform microlayer of silver. wikipedia.org This is achieved by passing AgF vapor over silicon, resulting in a reaction that deposits silver and forms silicon tetrafluoride. wikipedia.org The compound's role as a precursor for synthesizing silver nanoparticles is another key interdisciplinary application, as these nanoparticles have potential uses in electronics and catalysis. chemimpex.comsigmaaldrich.com The ability to generate such nanomaterials from a simple inorganic salt is of significant interest to material scientists.

In synthetic chemistry , this compound's high reactivity and solubility are leveraged for various transformations. wikipedia.org It is widely employed as a fluorination and desilylation reagent. chemicalbook.com Its ability to add fluoride across multiple bonds in perfluoroalkenes to yield perfluoroalkylsilver(I) derivatives is a key process in organofluorine chemistry. wikipedia.org Moreover, AgF is used as a desulfuration-fluorination reagent, for instance, with substrates derived from thiourea (B124793). wikipedia.orgacs.org Due to its solubility, it is a convenient source of fluoride ions for fluorinating alkyl halides under mild conditions. wikipedia.org Beyond fluorination, it is used to prepare other useful reagents; for example, tetralkylammonium fluorides can be synthesized by reacting the corresponding bromide salt with an aqueous solution of AgF. wikipedia.org Its role extends to inorganic synthesis, where its reaction with silver acetylide leads to the formation of unique, large silver cluster compounds. wikipedia.org

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Chemical Formula AgF
Molar Mass 126.87 g/mol
Appearance Yellow-brown solid (anhydrous)
Density 5.852 g/cm³ at 25 °C
Melting Point 435 °C (815 °F; 708 K)
Boiling Point 1,159 °C (2,118 °F; 1,432 K)
Solubility in Water 179.1 g/100 mL at 25 °C

Data sourced from multiple references. wikipedia.orgchemicalbook.comsigmaaldrich.comamericanelements.comnih.gov

Crystallographic Data of this compound

This table outlines the crystallographic information for this compound at different conditions.

ParameterAmbient Pressure (AgF-I)High Pressure (AgF-II)
Crystal System CubicCubic
Space Group Fm-3mPm-3m
Structure Type Rock salt (NaCl)Caesium chloride (CsCl)
Lattice Parameter (a) 4.936 Å2.945 Å
Pressure for Phase Ambient2.70 GPa

Data sourced from reference wikipedia.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgF B8816498 Silver(I) fluoride

Properties

Molecular Formula

AgF

Molecular Weight

126.867 g/mol

IUPAC Name

fluorosilver

InChI

InChI=1S/Ag.FH/h;1H/q+1;/p-1

InChI Key

REYHXKZHIMGNSE-UHFFFAOYSA-M

Canonical SMILES

F[Ag]

Origin of Product

United States

Crystallographic and Solid State Structural Elucidation of Silver I Fluoride

Polymorphic Forms and Transitions

Silver(I) fluoride (B91410) is known to exist in multiple polymorphic forms. At ambient conditions, it adopts the common rock salt crystal structure, designated as AgF-I. However, under high pressure, it undergoes phase transitions to other structural forms, namely AgF-II and AgF-III.

AgF-I: Cubic Rock Salt Structure (Fm3m)

At ambient temperature and pressure, silver(I) fluoride crystallizes in a cubic system with the space group Fm3m. wikipedia.orgwikiwand.com This is the rock salt structure, a common arrangement for many ionic compounds, including the other silver monohalides, silver chloride (AgCl) and silver bromide (AgBr). wikipedia.orgchemeurope.com

The crystal structure of AgF-I consists of a face-centered cubic (fcc) lattice. wikipedia.orgchemeurope.com In this structure, each silver ion (Ag⁺) is octahedrally coordinated to six fluoride ions (F⁻), and conversely, each fluoride ion is surrounded by six silver ions. materialsproject.org

Recent high-resolution studies have provided precise measurements of its crystallographic parameters. At a low temperature of 100 K, the unit-cell parameter 'a' has been determined to be 4.92171(14) Å. iucr.orgnih.govnih.gov This low-temperature measurement results in a calculated Ag—F bond length of 2.46085(7) Å. iucr.orgnih.govnih.gov At ambient temperature, the lattice parameter is slightly larger, reported as 4.936(1) Å. wikipedia.orgnih.gov The Ag—F bond length in the rock salt structure is consistently reported as 2.46 Å. materialsproject.org

Table 1: Unit-Cell Parameters and Bond Length of AgF-I

Parameter Value (at 100 K) Value (at ambient temp.) Source(s)
Crystal System Cubic Cubic wikipedia.orgnih.gov
Space Group Fm3m Fm3m wikipedia.orgnih.gov
Unit-Cell Parameter (a) 4.92171(14) Å 4.936(1) Å wikipedia.orgiucr.orgnih.gov
Ag—F Bond Length 2.46085(7) Å 2.46 Å materialsproject.orgiucr.orgnih.gov

To obtain highly accurate data, low-temperature, high-resolution single-crystal X-ray diffraction has been employed. iucr.orgnih.gov A 2023 reinvestigation of the AgF crystal structure utilized this technique to refine the previously known parameters. iucr.orgnih.gov The study, conducted at 100 K, confirmed the rock salt structure and provided the precise unit-cell and bond length data mentioned previously. iucr.orgnih.govnih.gov Such low-temperature studies are crucial as they minimize thermal vibrations of the atoms, allowing for a more precise determination of their positions within the crystal lattice. iucr.orgnih.gov

The structure of AgF has also been confirmed through powder X-ray diffraction (PXRD) and powder neutron diffraction (PND). wikipedia.orgnih.gov PXRD studies at ambient conditions have been fundamental in establishing the rock salt structure of AgF. nih.gov Neutron diffraction studies, in conjunction with X-ray diffraction, have been particularly important in studying the high-pressure behavior of this compound, providing detailed information about the structural transitions. wikipedia.org

High-Pressure Induced Polymorphs (AgF-II, AgF-III)

Under the application of high pressure, the relatively open rock salt structure of AgF-I becomes unstable and transitions to more compact arrangements.

Neutron and X-ray diffraction studies have shown that at a pressure of approximately 2.70(2) GPa, AgF-I undergoes a structural transition to a second polymorph, designated AgF-II. wikipedia.orgwikiwand.com This high-pressure phase adopts the caesium chloride (CsCl) structure, with a significantly smaller lattice parameter of 2.945 Å. wikipedia.org This transition results in an approximate ten percent decrease in volume. wikipedia.orgwikiwand.com Theoretical studies suggest this CsCl-type structure remains stable up to at least 39 GPa. acs.orgosti.gov

Upon reducing the pressure to 2.59(2) GPa, a third polymorph, AgF-III, is formed. wikipedia.orgwikiwand.com This phase possesses an inverse nickel arsenide (NiAs) structure. wikipedia.org The lattice parameters for this hexagonal structure are a = 3.244(2) Å and c = 6.24(1) Å. wikipedia.orgwikiwand.com The original rock salt structure (AgF-I) is only restored upon further reduction of the pressure to 0.9(1) GPa. wikipedia.orgwikiwand.com

Table 2: High-Pressure Polymorphs of this compound

Polymorph Structure Type Transition Pressure Lattice Parameters Source(s)
AgF-II Caesium Chloride (CsCl) Forms at 2.70(2) GPa a = 2.945 Å wikipedia.orgwikiwand.com
AgF-III Inverse Nickel Arsenide (NiAs) Forms at 2.59(2) GPa (on pressure reduction) a = 3.244(2) Å, c = 6.24(1) Å wikipedia.orgwikiwand.com

The crystallographic and solid-state structure of this compound (AgF) and its related mixed-valence compounds have been the subject of extensive research, particularly under high-pressure conditions. These studies reveal a rich polymorphism and complex structural behavior.

Pressure-Dependent Lattice Parameter Evolution

At ambient temperature and pressure, this compound adopts the rock salt (NaCl-type) crystal structure, designated as AgF-I, with a cubic crystal system (space group Fm3m). wikipedia.orgiucr.org The lattice parameter at room temperature is approximately 4.936 Å. wikipedia.orgiucr.org Upon increasing pressure, AgF undergoes a structural phase transition. At approximately 2.7 GPa, it transforms into the caesium chloride (CsCl-type) structure (AgF-II), which is calculated to be the most stable phase up to 100 GPa. wikipedia.orgarxiv.org This transition is accompanied by a significant volume decrease of about 10%. wikipedia.org A third polymorph, AgF-III, with an inverse nickel arsenide structure, has been observed upon reducing the pressure to 2.59 GPa. wikipedia.org

Theoretical calculations have been instrumental in understanding the pressure-dependent behavior of silver fluorides. Density functional theory (DFT) calculations have been used to scrutinize the silver-fluorine phase diagram as a function of external pressure, predicting the stability of various stoichiometries and polymorphs at different pressures. arxiv.orgresearchgate.net

Characterization via X-Ray Diffraction Under High Pressure

High-pressure X-ray diffraction (XRD) has been a primary tool for characterizing the structural transformations of this compound. wikipedia.orgiucr.orgfigshare.com These studies have confirmed the transition from the NaCl-type structure to the CsCl-type structure. wikipedia.orgnih.gov For instance, at 2.70(2) GPa, the lattice parameter of the CsCl-type polymorph (AgF-II) was determined to be 2.945 Å. wikipedia.org Combined experimental and theoretical studies have elucidated the crystal structures of high-pressure polymorphs of AgF₂. nih.govacs.org These investigations reveal a transition from the ambient pressure phase to a novel nanotubular structure through an intermediate orthorhombic layered phase that lacks an inversion center. nih.govacs.org Raman spectroscopy has also been employed alongside XRD to study the high-pressure behavior of silver fluorides and related compounds. nih.govmdpi.com

Non-Stoichiometric Behavior Under Extreme Pressures

Under extreme pressures, all three polymorphs of AgF exhibit non-stoichiometric behavior. wikipedia.org Theoretical studies have also explored the pressure-composition phase diagram of binary silver fluorides, providing insights into their stability and potential for non-stoichiometry under pressure. iucr.org

Crystal Structure of Mixed-Valence Silver Fluorides

Mixed-valence silver fluorides, containing silver in more than one oxidation state, display a fascinating array of crystal structures and electronic properties.

Ag₃F₅ and Jahn-Teller Distortion Effects

The compound Ag₃F₅, with a formal silver valence of +5/3, features square-planar AgF₄ units. aps.orgresearchgate.netresearchgate.net Recent studies have shown that the previously reported crystal structure is unstable due to the Jahn-Teller effect. aps.orgresearchgate.netresearchgate.netarxiv.org This effect arises from the presence of degenerate d-orbitals with a single electron hole, leading to a geometric distortion that lowers the symmetry and energy of the system. aps.orgresearchgate.netresearchgate.netarxiv.orglibretexts.org A new, more stable crystal structure with reduced symmetry has been identified through DFT+U calculations, revealing the formation of magnetic chains of silver ions. aps.orgresearchgate.netresearchgate.net

Structural Analysis of Ag₂F, AgF₂, AgF₃, Ag₂F₅, and Ag₃F₈ Polymorphs

A variety of mixed-valence silver fluoride polymorphs have been characterized:

Ag₂F : This subfluoride adopts the anti-CdI₂ crystal structure. wikipedia.org Theoretical studies have also predicted other low-enthalpy phases for Ag₂F under pressure. arxiv.org

AgF₂ : At ambient conditions, AgF₂ has an orthorhombic crystal structure (space group Pbca) with a distorted octahedral coordination around the Ag(II) ion due to a strong Jahn-Teller effect. uw.edu.plresearchgate.netmaterialsproject.org Under high pressure, it is predicted to transform into other polymorphs, including a layered structure (space group Abma). uw.edu.pl

AgF₃ : This compound is an unstable, bright-red solid with a crystal structure similar to gold(III) fluoride, consisting of rectangular AgF₄ units linked into chains. wikipedia.orgacs.org Several polymorphs of AgF₃ have been identified at high pressures. researchgate.netresearchgate.net

Ag₂F₅ : This compound, also formulated as Ag(II)F[Ag(III)F₄], has a triclinic crystal structure (space group P-1). iucr.orgmaterialsproject.org Theoretical studies have investigated its polymorphs and their stability under pressure. arxiv.org

Ag₃F₈ : Formulated as Ag(II)[Ag(III)F₄]₂, its crystal structure has been determined by synchrotron powder X-ray diffraction. iucr.orgresearchgate.net High-pressure polymorphs have also been predicted theoretically. researchgate.netresearchgate.net

The stability of these various silver fluoride stoichiometries as a function of pressure has been mapped out using convex hull diagrams derived from DFT calculations. arxiv.orgresearchgate.net

Coordination Chemistry and Hybridization Effects

The coordination environment of silver in its fluorides is highly dependent on its oxidation state:

Ag(I) : In AgF, silver(I) is typically found in an octahedral coordination in the rock salt structure at ambient pressure and in an eight-coordinate cubic environment in the CsCl structure at high pressure. wikipedia.org In mixed-valence compounds, Ag(I) is usually surrounded by at least eight fluorine atoms with Ag-F distances greater than 2.25 Å. arxiv.org

Ag(II) : Silver(II) (a d⁹ ion) is a potent "spin polarizer" and its compounds are strong oxidizers. royalsocietypublishing.org It is most commonly found in fluoride ligand environments. royalsocietypublishing.org The coordination geometry is often an elongated or compressed octahedron, a manifestation of the Jahn-Teller effect, with square-planar coordination being frequent. arxiv.orgroyalsocietypublishing.org The Ag-F bond lengths in these geometries show significant differences between the equatorial and axial positions. arxiv.org

Ag(III) : Silver(III) (a d⁸ ion) is diamagnetic and is consistently found in a square-planar coordination environment with Ag-F bond lengths shorter than 2 Å. arxiv.org

The bonding in silver fluorides has a significant covalent character, which has been investigated through theoretical calculations and X-ray photoelectron spectroscopy. royalsocietypublishing.orgaip.org Hybridization between the silver 4d orbitals and the fluorine 2p orbitals plays a crucial role in the electronic structure and properties of these compounds. royalsocietypublishing.org

Data Tables

Table 1: Crystallographic Data for this compound Polymorphs

PolymorphPressure RangeCrystal SystemSpace GroupLattice Parameter (Å)
AgF-IAmbientCubicFm3ma = 4.936(1) wikipedia.org
AgF-II> 2.7 GPaCubicPm3ma = 2.945 (at 2.7 GPa) wikipedia.org
AgF-III~2.59 GPa (on pressure release)Hexagonala = 3.244(2), c = 6.24(1) wikipedia.org

Coordination Chemistry and Hybridization Effects

Ag(I) Coordination Environments in Solution and Solid State

The coordination chemistry of the silver(I) ion (Ag⁺) is notably versatile, exhibiting different coordination numbers and geometries depending on its physical state (solid or solution) and the nature of the surrounding ligands.

In the solid state, this compound (AgF) adopts a cubic crystal system, specifically the rock salt (NaCl) structure with the space group Fm3m. wikipedia.orgmaterialsproject.orgwebelements.com In this lattice, each silver(I) ion is in a six-coordinate octahedral geometry, bonded to six equivalent fluoride (F⁻) ions. materialsproject.orgwebelements.com The corner-sharing octahedra in this structure are not tilted. materialsproject.org A reinvestigation of the crystal structure based on low-temperature (100 K) single-crystal X-ray diffraction confirmed the rock salt structure type. iucr.orgnih.gov At ambient temperature and pressure, the lattice parameter is approximately 4.936 Å. wikipedia.org Under high pressure, AgF undergoes structural transitions; at 2.70(2) GPa, it transforms to a polymorph with the caesium chloride structure, and upon reducing the pressure to 2.59(2) GPa, it adopts an inverse nickel arsenide structure. wikipedia.org

Unlike other silver halides, AgF is highly soluble in water, where its coordination environment changes significantly. wikipedia.orgchemeurope.com In aqueous solutions, the Ag⁺ ion forms hydrates. It is known to crystallize from water as hydrates, specifically AgF·(H₂O)₂ and AgF·(H₂O)₄. wikipedia.org The strong interaction with water highlights a key aspect of its solution chemistry. Furthermore, in the presence of other ligands like ammonia, Ag(I) shows a strong preference to form the stable linear diamminesilver(I) complex, [Ag(NH₃)₂]⁺. acs.org

The coordination environment of Ag(I) is not limited to octahedral and hydrated forms. In various coordination polymers and complexes, Ag(I) displays a range of geometries. These are often influenced by the specific ligands, counter-anions present, and non-covalent interactions such as argentophilic (Ag···Ag) interactions. mdpi.comacs.org Common coordination environments for Ag(I) include:

Linear: A two-coordination environment is common, for instance in the [Ag(NH₃)₂]⁺ complex and with various pyridine-type ligands, resulting in a bond angle of or near 180°. acs.orgfrontiersin.orgfrontiersin.org

Trigonal Planar: Three-coordinate Ag(I) can form a nearly perfect trigonal planar environment. frontiersin.org

Distorted Geometries: In more complex systems, distorted geometries such as a distorted trigonal pyramidal geometry have been observed, where the Ag(I) atom is coordinated to nitrogen atoms from ligands and an oxygen atom from an anion. mdpi.com

Table 1: Crystallographic Data for this compound (AgF)

ParameterValueConditionSource
Crystal SystemCubicAmbient wikipedia.org
Space GroupFm3mAmbient wikipedia.orgmaterialsproject.org
Prototypical StructureNaCl (rock salt)Ambient wikipedia.orgmaterialsproject.orgwebelements.com
Lattice Parameter (a)4.92171 (14) Å100 K iucr.orgnih.gov
Lattice Parameter (a)4.936 (1) ÅRoom Temperature wikipedia.org
Ag-F Bond Length2.46085 (7) Å100 K iucr.orgnih.gov
Ag(I) Coordination6-coordinate (Octahedral)Solid State (Ambient) materialsproject.orgwebelements.com

Role of sd-Hybridization in Silver(I) Complex Formation

The diverse coordination geometries of silver(I), particularly its common preference for linear two-coordination, can be partly explained by the concept of s–d hybridization. acs.org This phenomenon involves the mixing of the outer s and the underlying d orbitals of the metal center.

For the Group 11 elements (Cu, Ag, Au), the extent of s–d hybridization varies. It is considered to be relatively small for copper and silver compared to gold, where relativistic effects significantly stabilize the 6s orbital, making it more prone to mix with the 5d orbitals. nih.govresearchgate.net Despite being less pronounced in silver, s–d hybridization still plays a crucial role in influencing the bonding and structure of its complexes. researchgate.net The tendency of Ag(I), a d¹⁰ cation, to form linear complexes has been attributed to this linear s–d hybridization. acs.org

The mechanism of s–d hybridization affects the shape and size of the metal ion and its bonding characteristics. It leads to a rearrangement of electron density, specifically removing it from the bond axis and causing a flattening at the metal center in the position trans to the ligand. researchgate.netnih.gov This effect influences bond distances in d¹⁰ complexes. zenodo.org The nature of the ligand also plays a part in the extent of the s–d hybridization mechanism. researchgate.netnih.gov

Theoretical studies on coinage metal cyanides (M-CN) have provided a quantitative way to understand this effect. The analysis shows that the M-CN bond is primarily characterized by a large donation of charge from the cyanide ligand to the metal cation. nih.gov The s–d hybridization mechanism is key to understanding the short bond distances and linear geometries often observed, as it reduces the electronic repulsion between the metal's d shell and the ligand's electrons. zenodo.org While relativistic effects greatly enhance this hybridization in gold, leading to its strong preference for linear complexes, the same fundamental principle applies to silver, contributing to its structural chemistry. nih.govresearchgate.net

Electronic Structure and Spectroscopic Investigations of Silver I Fluoride

Fundamental Electronic Excitations and Band Structure Analysis

The electronic behavior of AgF is dictated by its fundamental electronic excitations and the intricate nature of its band structure. Spectroscopic and theoretical investigations have revealed a departure from the trends observed in other silver halides like silver chloride (AgCl) and silver bromide (AgBr).

Optical Absorption Spectra and Exciton (B1674681) Energies

Optical absorption studies of thin films of AgF have been crucial in understanding its electronic transitions. At a low temperature of 4.8 K, exciton peaks have been observed at 4.63 eV and 6.34 eV. aps.org The first exciton peak at 4.63 eV is notably lower in energy than what would be anticipated based on the trend set by other silver halides. aps.orgwikipedia.org For comparison, the fundamental exciton absorption for AgCl is 5.10 eV. wikipedia.org This unexpectedly low energy suggests that the band structure of AgF may differ significantly from that of other silver halides. aps.org

The unusual optical properties of AgF challenge simple electronic band theory predictions. wikipedia.org While a transition from an anionic valence band is expected, as in other silver halides, the experimental data for AgF points towards a transition originating from a valence band with substantial silver 4d-orbital character. wikipedia.org The high-frequency refractive index of AgF has been determined to be 1.73(2). wikipedia.org

Valence Band Characterization: Silver 4d-Orbital and Halogen p-Orbital Contributions

The valence band of silver halides is characterized by a strong hybridization of the silver 4d orbitals with the halogen p orbitals. researchgate.netkoyauniversity.org This interaction plays a pivotal role in shaping the total density of states. researchgate.netkoyauniversity.org In AgF, the energy separation between the 2p(F) and the 4d(Ag) bands is larger than the corresponding separation in AgCl and AgBr. unibe.ch

Photoelectron spectroscopy studies have helped to identify the atomic origins of the valence bands. annualreviews.org For silver fluoride (B91410), the first band, observed at 4.6 eV, is identified as originating from the Ag 4d orbitals, while the band at 7 eV is assigned to the fluorine p band. annualreviews.org The region below -30 eV is dominated by 2s(F) orbitals, followed by the characteristic sharp features of the 4d(Ag) orbitals. The valence band region itself is primarily dominated by the 2p(F) orbitals. unibe.ch This ordering and the significant hybridization are crucial for understanding the electronic properties of AgF. unibe.channualreviews.org

Computational Studies of Electronic Properties

Theoretical calculations have provided deeper insights into the electronic structure of AgF, complementing experimental findings and offering a framework for understanding its unique properties.

Hartree-Fock and Density Functional Theory (DFT) Calculations

Various computational methods have been employed to study silver halides. Early calculations in the 1960s laid the groundwork for understanding the electronic properties of AgCl and AgBr. unibe.ch More recently, Density Functional Theory (DFT) coupled with the Generalized Gradient Approximation (GGA) has been used to calculate the electronic structures of AgBr, AgCl, and AgF. koyauniversity.org These calculations have highlighted the importance of the hybridization between the Ag 4d and halogen p orbitals in the valence band. koyauniversity.org

While DFT is a powerful tool, some studies have reported challenges in accurately predicting the bandgap of silver halides. For instance, one DFT study reported a bandgap of 0 eV for AgF, which is inconsistent with experimental observations. unibe.ch Other approaches, such as the extended Hückel tight-binding (EHTB) method, have shown good results for AgCl. unibe.ch Hartree-Fock calculations have also been utilized, with wavefunctions for the ions that yield energy expectation values close to the Hartree-Fock limits being important for accurate results. scribd.com

Band Gap Analysis in AgF and Related Silver Fluorides

The band gap of silver halides is a key parameter governing their optical and electronic properties. DFT calculations using the GGA method have yielded band gap values of 1.677 eV for AgF, 2.553 eV for AgCl, and 2.343 eV for AgBr. koyauniversity.org Another study using the SCAN meta-GGA functional in DFT calculations predicted a band gap of around 1.6 eV for mixed-valence silver fluorides like Ag3F4 and Ag2F3 at pressures up to 10 GPa. arxiv.org For AgF2, the same methodology calculated a band gap of 2.3 eV. arxiv.org

It is worth noting that the band gaps of alkali halides are much larger than those of silver halides, which show relatively little variation among them. unibe.ch The smaller band gap of AgF compared to AgCl is not solely explained by the hybridization of the np(X) and Ag 4d levels. unibe.ch The stronger ionic character of AgF leads to a stabilization of the 5s(Ag) orbitals, causing the conduction band to appear at a lower energy. unibe.ch

Calculated Band Gaps of Silver Halides
CompoundBand Gap (eV) - DFT (GGA) koyauniversity.orgBand Gap (eV) - DFT (SCAN) arxiv.orgExperimental Exciton Peak (eV) aps.org
AgF1.677-4.63
AgCl2.553--
AgBr2.343--
AgF2-2.3-
Ag3F4-~1.6-
Ag2F3-~1.6-

Influence of Pressure on Electronic Band Gaps

The application of pressure can significantly alter the electronic structure and band gaps of materials. researchgate.net For silver halides, first-principles calculations indicate that the strengths of the ionic bonds change considerably under pressure due to the downshifting of the Ag 4d-orbital. researchgate.net At ambient pressure, AgF crystallizes in the rock salt (NaCl) structure, but a phase transition to the CsCl structure type occurs at 2.7 GPa. arxiv.org

Computational studies on various silver fluorides have shown that pressure can induce phase transitions and modify electronic properties. arxiv.org For instance, in doped AgF2, increasing pressure can lead to transitions that widen the band gap. acs.org In some ternary silver fluorides, pressure can cause a severe reduction of the band gap. rsc.org The effect of pressure is not always linear; in some materials, the band gap can initially decrease and then increase with rising pressure. osti.govaps.org This complex behavior is often tied to the different pressure-induced changes in bond lengths and orbital interactions within the crystal structure. aps.org

Molecular Orbital Analysis (HOMO-LUMO) in Ag(I)-F Systems

The electronic transitions and bonding nature of the Silver(I) fluoride system can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies provide insight into the energy required to excite an electron from the HOMO to the LUMO.

For the Ag(I)-F system, the calculated bond length is 1.92 Å in a vacuum, which increases to 2.1327 Å in a solvation model. frontiersin.org The analysis of the frontier orbitals shows that in the broader context of silver halides, the HOMO/LUMO region is similar, though AgF is noted for its high ionicity. researchgate.net The interaction between the silver and fluoride ions involves a bonding Ag-F relationship that is only slightly weakened by an antibonding region just below the valence band edge. unibe.ch In contrast, the Ag-Ag and F-F interactions are identified as antibonding. unibe.ch

A schematic representation of the computed HOMO and LUMO for the Ag-F system illustrates the calculated transition between these orbitals. frontiersin.org The energy required for this electronic excitation has been calculated and is detailed in the table below.

Table 1: Calculated HOMO-LUMO Excitation Energies for Ag(I)-F

This table details the calculated energies required to excite an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) in the Ag(I)-F system.

Excitation Transition Calculated Energy (nm)
HOMO → LUMO 309.95

Data sourced from physicochemical property analysis of Ag(I)-F solutions. frontiersin.org

X-ray Photoelectron Spectroscopy (XPS) for Valence Band Characterization

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for probing the electronic structure of materials by analyzing the kinetic energy of emitted electrons. bris.ac.uk In the case of this compound, XPS studies provide direct insight into the composition and nature of the valence band.

The valence band of AgF is primarily composed of orbitals with strong silver 4d and fluorine 2p character. unibe.chrsc.org Unlike other silver halides, a key feature of AgF is that the transition from the valence band is considered to have significant silver 4d-orbital character. wikipedia.org The silver 4d orbital exhibits strong hybridization with the halogen p orbitals within the valence band, a crucial factor in the total density of states. iaea.orgcapes.gov.br XPS analysis identifies the first band at approximately 4.6 eV as originating from the Ag 4d state, while a band at 7 eV is attributed to the fluorine p band. annualreviews.org

Anomalous binding energy shifts are observed in the XPS spectra of silver compounds. For AgF, the Ag 3d emission shows a negative binding energy shift of about -0.2 eV relative to metallic silver (Ag⁰). rsc.org This means the binding energy decreases even as the oxidation state increases. rsc.org

Table 2: Key Valence Band Features of AgF from Spectroscopic Analysis

This table summarizes the primary electronic states within the valence band of this compound as identified by spectroscopic methods.

Spectral Feature Dominant Orbital Character Approximate Energy/Position
First Valence Band Ag 4d 4.6 eV
Second Valence Band Fluorine 2p 7.0 eV
Ag 3d Core Level Shift - ~ -0.2 eV (relative to Ag⁰)

Data compiled from various spectroscopic and photoemission studies. wikipedia.organnualreviews.orgrsc.org

Refractive Index Determination for this compound

The refractive index is a fundamental optical property that describes how light propagates through a material. For this compound, this property is noted as being unusual when compared to other silver halides. wikipedia.org

Experimental measurements have determined the high-frequency refractive index of AgF. This value is a key parameter in understanding its optical behavior and is distinct from its silver halide counterparts.

Table 3: Refractive Index of this compound

This table displays the experimentally determined high-frequency refractive index for AgF.

Compound High-Frequency Refractive Index
This compound (AgF) 1.73(2)

Data sourced from experimental optical property measurements. wikipedia.org

Mechanistic Investigations and Catalytic Applications of Silver I Fluoride in Organic Chemistry

Fluorination Reagent in Organic Synthesis

Silver(I) fluoride's utility as a fluorinating agent stems from its ability to participate in a variety of reaction types, from addition reactions across unsaturated bonds to transition-metal-catalyzed processes. Its application has enabled the synthesis of a wide array of fluorinated organic molecules, which are of significant interest in medicinal chemistry, agrochemicals, and materials science. nih.govchinesechemsoc.org

Addition of Fluoride (B91410) Across Carbon-Carbon Multiple Bonds (e.g., Perfluoroalkenes)

This compound is known to add fluoride across carbon-carbon multiple bonds, a reaction of particular importance in organofluorine chemistry. wikipedia.orgchemeurope.com For instance, in the presence of acetonitrile (B52724), AgF readily adds to perfluoroalkenes to generate perfluoroalkylsilver(I) derivatives. wikipedia.orgwikiwand.comchemeurope.com This reaction proceeds via the nucleophilic addition of the fluoride ion from AgF to the electron-deficient double bond of the perfluoroalkene.

A representative example of this transformation is the reaction of a perfluoroalkene with AgF, which can be depicted as follows:

R_F-CF=CF_2 + AgF → R_F-CF(CF_3)Ag chemeurope.com

This reaction provides a straightforward route to valuable perfluoroalkylsilver intermediates, which can be further functionalized. The choice of solvent is crucial, with acetonitrile being particularly effective due to the solubility of AgF. researchgate.net

Desulfuration-Fluorination Reactions (e.g., Thiourea (B124793) and Thioamide Derivatives)

A significant application of this compound is in desulfuration-fluorination reactions, where it facilitates the replacement of a sulfur atom with fluorine atoms. This has been effectively demonstrated with thiourea and thioamide derivatives. wikipedia.orgfishersci.caruifuchemical.com The strong affinity of silver for sulfur is a key driving force for these transformations. acs.org

In the case of thiourea derivatives, AgF can act as a desulfurating and fluorinating agent. wikipedia.orgwikiwand.com Similarly, thioamides can be converted to α,α-difluoromethylene amines or perfluoroalkyl amines through a desulfurization-fluorination process using AgF. acs.org This method offers a practical approach to synthesizing these valuable fluorinated amine building blocks. acs.orgresearchgate.net The reaction of thioamides with AgF can lead to the formation of N-CF3 moieties. acs.org

The reaction between amines and carbon disulfide in the presence of AgF can also lead to the formation of N-CF3 compounds. chinesechemsoc.org This transformation likely proceeds through the formation of a thioamide intermediate, which then undergoes desulfurative fluorination. chinesechemsoc.org

Table 1: Desulfuration-Fluorination of Thioamides with this compound

SubstrateProductYield (%)
ThiobenzamideN-(difluoromethyl)aniline84
4-Methoxythiobenzamide4-Methoxy-N-(difluoromethyl)aniline77
4-Cyanothiobenzamide4-Cyano-N-(difluoromethyl)aniline90
2-Nitrothiobenzamide2-Nitro-N-(difluoromethyl)aniline76
Thiophene-2-carbothioamideN-(difluoromethyl)thiophen-2-amine62
Pyridine-2-carbothioamideN-(difluoromethyl)pyridin-2-amine83
Data sourced from The Journal of Organic Chemistry. acs.org

Fluorination of Alkyl Halides Under Mild Conditions

Due to its high solubility in water and some organic solvents, AgF serves as a convenient source of fluoride ions for the fluorination of alkyl halides under mild conditions. wikipedia.orgwikiwand.comrsc.org This reaction typically involves the nucleophilic displacement of a halide (e.g., bromide or iodide) by the fluoride ion. google.com

Recent studies have shown that the fluorination of unactivated tertiary alkyl chlorides and bromides can be achieved using AgF in the presence of a phosphine (B1218219) catalyst, such as triphenylphosphine (B44618) (PPh3), at room temperature. nih.gov This method is notable for its mildness and tolerance of a wide range of functional groups. nih.gov The proposed mechanism involves the phosphine solubilizing the AgF, thereby facilitating the silver-assisted dissociation of the halide and subsequent nucleophilic attack by the fluoride ion. nih.gov

The use of AgF for the fluorination of alkyl halides provides a valuable alternative to harsher fluorinating agents and is particularly useful for the synthesis of complex molecules. nih.govgoogle.com

Oxidative C-H Fluorination Catalyzed by Metal Complexes (e.g., Manganese-Based Systems)

This compound plays a crucial role as a fluoride source in oxidative C-H fluorination reactions catalyzed by metal complexes, particularly those based on manganese. sigmaaldrich.comsigmaaldrich.comnih.govnih.govresearchgate.net These reactions allow for the direct conversion of C-H bonds to C-F bonds, a highly sought-after transformation in organic synthesis. nih.govresearchgate.net

In these systems, a manganese catalyst, such as a manganese porphyrin or manganese salen complex, is used in conjunction with an oxidant, like iodosylbenzene, and a fluoride source. nih.govnih.gov AgF is often used in combination with other fluoride reagents, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TREAT·HF), to achieve efficient fluorination of both aliphatic and benzylic C-H bonds. nih.govnih.gov

The catalytic cycle is proposed to involve a high-valent oxomanganese(V) species that abstracts a hydrogen atom from the substrate. researchgate.net The resulting carbon-centered radical is then trapped by a fluoride ion, which can be delivered from a manganese(IV) fluoride intermediate. researchgate.net This methodology has proven effective for the fluorination of a variety of substrates, including complex molecules like steroids and terpenoids, with good yields and selectivity. nih.govresearchgate.net

Table 2: Manganese-Catalyzed Oxidative C-H Fluorination using AgF

SubstrateCatalystFluoride SourceProductYield (%)
CelestolideMn(salen)ClAgF, TREAT·HFFluorinated Celestolide~50
IbuprofenMn(salen)ClAgF, TREAT·HFFluorinated Ibuprofen~50
Bornyl acetateMn(TMP)ClAgF, TBAFexo-5-Fluoro-bornyl acetate50-60
5α-Androstan-17-oneMn(TMP)ClAgF, TBAFFluorinated 5α-Androstan-17-one50-60
Data sourced from Nature Protocols and other research articles. nih.govnih.govresearchgate.net

Homocoupling Reactions of Geminal Difluoroalkenes

This compound can mediate the fluorinative homocoupling of geminal difluoroalkenes, such as β,β-difluorostyrene derivatives. nih.govcas.cnsigmaaldrich.com This novel transformation is initiated by the nucleophilic addition of AgF to the double bond of the gem-difluoroalkene. nih.govcas.cn This addition generates a benzylsilver intermediate, which then undergoes dimerization to form the homocoupled product. nih.govcas.cn

This reaction demonstrates good substrate scope and functional group tolerance. nih.govcas.cn The resulting dimer products possess unique chemical structures that may have applications in materials science and life sciences. cas.cn This represents the first reported reactivity of (α-trifluoromethyl)benzylsilver species. nih.gov

Silver-Mediated and Copper-Mediated Fluorination of Aryl Systems (e.g., Aryl Stannanes, Aryl Boronate Esters, Aryl Iodides)

This compound is a key reagent in both silver-mediated and copper-mediated fluorination reactions of various aryl systems, providing pathways to synthesize aryl fluorides.

Silver-Mediated Fluorination:

Silver-mediated fluorination of functionalized aryl stannanes has been developed as a practical method for the synthesis of fluoroarenes. scispace.comharvard.edu This reaction is notable for its operational simplicity, proceeding at room temperature with a broad substrate scope and tolerance for various functional groups. harvard.edu The proposed mechanism for silver-catalyzed fluorination involves the transmetalation of the aryl group from tin to a silver(I) species, followed by an oxidative fluorination step to form a high-valent arylsilver fluoride complex. nih.gov Reductive elimination from this intermediate then yields the aryl fluoride and regenerates the silver(I) catalyst. nih.gov This method has been successfully applied to the late-stage fluorination of complex molecules. scispace.comnih.gov

Copper-Mediated Fluorination:

In copper-mediated systems, AgF often serves as the fluoride source. The fluorination of aryl iodides can be achieved using a cationic copper reagent in the presence of AgF. nih.govcapes.gov.brcas.cn This reaction is proposed to proceed through the oxidative addition of the aryl iodide to a copper(I) complex to form a copper(III) intermediate, followed by C-F reductive elimination from an aryl copper(III) fluoride species. nih.govcas.cn

Similarly, copper-mediated fluorination of aryl boronate esters can be accomplished using AgF. tcichemicals.comresearchgate.net Mechanistic studies suggest that this reaction involves the oxidation of copper(I) to copper(III), followed by transmetalation of the aryl group from the boronate ester to the copper(III) center. researchgate.net Subsequent C-F reductive elimination from the resulting aryl-copper(III)-fluoride complex affords the aryl fluoride. researchgate.net Copper-mediated radiofluorination of arylstannanes using [¹⁸F]KF has also been developed, providing a valuable tool for PET imaging. acs.orgosti.gov

Palladium-Catalyzed Allylic Fluorination Using AgF as a Fluoride Source

The synthesis of allylic fluorides is of significant interest due to their presence in bioactive molecules and their utility as synthetic intermediates. ucla.edu A key strategy for their preparation involves the palladium-catalyzed fluorination of allylic precursors, where this compound often plays a crucial role as the fluoride source.

Computational and experimental studies have provided insights into the mechanism of the palladium(0)-catalyzed fluorination of allylic chlorides using AgF. acs.org These investigations suggest that an allylpalladium fluoride is a critical intermediate. The proposed catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the allylic chloride, forming a neutral allylpalladium chloride. A subsequent halide exchange with AgF generates the key neutral allylpalladium fluoride intermediate. acs.org This intermediate is in equilibrium with a cationic allylpalladium complex. The carbon-fluorine bond formation is proposed to occur through a homobimetallic mechanism, involving the nucleophilic attack of the neutral allylpalladium fluoride on the cationic allylpalladium electrophile. acs.org This pathway is favored over a mechanism involving "naked" fluoride ions, as the observed chemoselectivity, such as the tolerance of silyl (B83357) ethers, is inconsistent with the reactivity of more basic fluoride sources. acs.orgprinceton.edu

In the context of asymmetric synthesis, the enantioselective fluorination of cyclic allylic chlorides has been achieved using a Pd(0) catalyst in conjunction with a chiral bisphosphine ligand, such as the Trost ligand, and AgF. ucla.eduacs.org This method provides access to highly enantioenriched cyclic allylic fluorides under mild conditions. ucla.edu Evidence supports a mechanism where the C-F bond is formed via an SN2-type attack of fluoride on a Pd(II)-allyl intermediate. ucla.eduacs.org

Table 1: Selected Examples of Palladium-Catalyzed Allylic Fluorination using AgF This table is interactive. Users can sort and filter the data.

Substrate Catalyst System Product Yield (%) Enantiomeric Excess (%) Reference
Cyclic Allylic Chloride Pd(0)/Trost Ligand/AgF Enantioenriched Cyclic Allylic Fluoride High High ucla.edu
Allylic Chloride Pd(0)/PPh₃/AgF Allylic Fluoride - - acs.org

Decarboxylative Alkylfluorination of Alkenes

A novel silver(I)-catalyzed decarboxylative alkylfluorination of alkenes has been developed, utilizing Selectfluor as both the oxidant and the fluorine source. researchgate.netnih.gov This transformation enables the coupling of alkyl carboxylic acids with alkenes to form alkylfluorinated products. researchgate.net A key feature of this reaction is its high chemoselectivity, favoring the desired alkylfluorination over the potential fluorination of the aliphatic carboxylic acids themselves. researchgate.netnih.gov The reaction proceeds efficiently in aqueous media at room temperature and demonstrates a broad tolerance for various functional groups on both the primary and secondary aliphatic carboxylates and the alkene partners. nih.govresearchgate.net The proposed mechanism involves the silver-catalyzed generation of an acyloxy radical from the carboxylic acid, followed by decarboxylation to form a carbon-centered radical. This radical then undergoes further oxidation to a carbocation, which is subsequently trapped by a fluoride anion. acs.org

Intramolecular Aminofluorination of Allenes

Silver(I) catalysis has also been successfully applied to the intramolecular aminofluorination of allenes, providing access to various heterocyclic compounds containing a fluoroalkene motif. rsc.org In a notable example, a palladium-catalyzed intramolecular oxidative aminofluorination of unactivated alkenes was developed using AgF as the key fluorinating reagent and a hypervalent iodine compound, PhI(OPiv)₂, as the oxidant. nih.govacs.org This reaction yields vicinal fluoroamine products with high regioselectivity. nih.gov The proposed catalytic cycle involves a Pd(II/IV) pathway. Mechanistic studies suggest that the formation of the C-F bond primarily occurs through the direct reductive elimination from a Pd(IV) intermediate, although a competing SN2 nucleophilic attack by fluoride can also occur. rsc.orgnih.gov

Catalytic Roles of this compound Complexes

Beyond its role as a simple fluoride source, AgF can form catalytically active complexes that enable a range of transformations. These complexes often exhibit unique reactivity, acting as Lewis acids or participating in redox processes.

Enantioselective Protonation of Silyl Enol Ethers via BINAP-AgF Complexes

A significant application of AgF in asymmetric catalysis is the enantioselective protonation of silyl enol ethers, facilitated by a complex formed between AgF and a chiral bisphosphine ligand, such as BINAP. thieme-connect.comscispace.com This method allows for the synthesis of enantiomerically enriched α-chiral ketones from their corresponding racemic silyl enol ethers. thieme-connect.com The reaction proceeds under very mild conditions, typically in a mixture of dichloromethane (B109758) and methanol (B129727) at low temperatures, and generally affords good to excellent yields and high enantiomeric excesses. thieme-connect.com The reaction has been shown to be effective for both six- and seven-membered cyclic silyl enol ethers. thieme-connect.com It is proposed that the Ag(I) center acts as a Lewis acid, activating the proton source (methanol), while the fluoride ion interacts with the silyl group, facilitating the protonation process. thieme-connect.com

Table 2: Enantioselective Protonation of Silyl Enol Ethers with (R)-BINAP-AgF This table is interactive. Users can sort and filter the data.

Substrate Product Yield (%) Enantiomeric Excess (%) Reference
Cyclic Trimethylsilyl Enol Ethers α-Chiral Ketones Good to Excellent 62-99% thieme-connect.com
2-Aryl Substituted Cyclic Ketone Precursors 2-Aryl Substituted Cyclic Ketones Quantitative High scispace.com

Silver-Catalyzed Cyclization Reactions for Fluorinated Heterocycles

Silver catalysis is instrumental in the synthesis of various fluorinated heterocyclic compounds through cyclization reactions. researchgate.net For instance, AgF, in combination with a phosphine ligand like PPh₃, has been shown to effectively catalyze the synthesis of fluorinated quinolines. researchgate.net The mechanism of these reactions often involves the initial coordination of the silver catalyst to the substrate, which then undergoes a cyclization process. researchgate.net The intramolecular aminofluorination of allenes, as previously discussed, also falls under this category, leading to the formation of fluorinated heterocycles. rsc.org These silver-catalyzed cyclizations provide efficient routes to structurally diverse heterocyclic scaffolds that are of interest in medicinal and materials chemistry. researchgate.net

Role as a Lewis Acid and One-Electron Oxidant in Homogeneous Catalysis

The catalytic activity of this compound can often be attributed to its dual role as a Lewis acid and a one-electron oxidant. As a Lewis acid, the silver(I) cation can activate substrates by coordinating to lone pairs of electrons or π-systems. libretexts.orgmdpi.com This Lewis acidity is crucial in reactions like the enantioselective protonation of silyl enol ethers, where it activates the proton source. thieme-connect.com

In other contexts, Ag(I) can act as a one-electron oxidant, participating in single-electron transfer (SET) processes to generate radical intermediates. cas.cn For example, in silver-catalyzed electrophilic fluorination of aryl stannanes, a proposed mechanism involves a multinuclear high-valent aryl silver fluoride complex, where Ag(II)-Ag(II) redox interactions may play a role. cas.cn This ability to engage in both Lewis acid activation and redox chemistry makes AgF a versatile component in the toolkit of homogeneous catalysis.

Exploration of Two-Electron Redox Catalytic Cycles in Silver Chemistry

Historically, silver has been predominantly recognized in homogeneous catalysis for its Lewis acidity, its ability to drive reactions through the precipitation of insoluble silver halides, and its role as a one-electron oxidant, facilitating Ag(I)/Ag(II) redox cycles. societechimiquedefrance.frresearchgate.netwiley-vch.de This perception has distinguished it from other coinage and noble metals like copper and palladium, which are well-known to participate in two-electron redox processes (e.g., M(I)/M(III) or M(II)/M(IV)) that are fundamental to cross-coupling reactions. societechimiquedefrance.frresearchgate.net

However, recent groundbreaking research has challenged this long-held view, providing compelling evidence for the operation of two-electron Ag(I)/Ag(III) redox cycles in organic synthesis. researchgate.netnih.gov In 2014, the Ribas group reported the first experimental proof of a two-electron Ag(I)/Ag(III) catalytic process. societechimiquedefrance.fr They were able to identify and characterize an aryl-Ag(III) species as a key intermediate in C-O and C-C cross-coupling reactions. researchgate.netnih.gov This discovery demonstrated that monometallic silver centers could undergo fundamental organometallic steps such as oxidative addition of aryl halides and subsequent reductive elimination to form C-N, C-O, C-S, C-C, and C-halide bonds. researchgate.netnih.gov

Further studies have solidified this new paradigm. Density Functional Theory (DFT) calculations and ion spectroscopy experiments have supported the feasibility of the Ag(I)/Ag(III) catalytic cycle in cross-coupling transformations, particularly when using directing groups like bidentate aminoquinolines. acs.org These investigations suggest the formation of a highly reactive aryl-Ag(III) intermediate following the oxidative addition step. acs.org This expanded understanding of silver's redox capabilities opens up new avenues for designing novel catalytic methodologies, positioning silver alongside palladium and copper in its potential for facilitating complex coupling reactions through two-electron pathways. nih.govacs.org The dismissal of the long-accepted notion that silver is restricted to one-electron redox chemistry marks a significant advancement in the fundamental understanding of its catalytic behavior. nih.gov

Reaction Mechanisms and Intermediates

Nucleophilic Addition Pathways

The reactivity of this compound is prominently featured in its ability to initiate transformations through nucleophilic addition pathways, particularly with unsaturated carbon-carbon bonds. A notable example is the AgF-mediated fluorinative homocoupling of β,β-difluorostyrene derivatives. thieme-connect.comcas.cnnih.gov The mechanism of this transformation is initiated by the nucleophilic addition of this compound to the carbon-carbon double bond of the difluorostyrene. cas.cnnih.gov This step is crucial for the generation of the key (α-trifluoromethyl)benzylsilver intermediate, which then participates in subsequent steps of the reaction. cas.cn The electrophilicity of the β,β-difluorostyrene derivative is a key factor, facilitating the nucleophilic attack by AgF at relatively moderate temperatures (e.g., 80 °C). cas.cn

In other contexts, the nucleophilic character of the fluoride delivered by AgF is central to substitution reactions. In the fluorination of α-bromo phenylacetate, a proposed mechanism involves a combination of pathways. While an SN1-type reaction can occur through silver-assisted dissociation of the bromide, an SN2 pathway mediated by AgF is also considered to be proceeding concurrently. rsc.org The traditional use of AgF in halogen exchange (halex) reactions relies on this nucleophilic substitution mechanism to replace halides or other leaving groups with fluoride. rsc.orgucl.ac.uk

Table 1: Effect of Reaction Conditions on AgF-Mediated Homocoupling

SubstrateSilver SaltConditionsResultSource
β,β-DifluorostyreneAgFPyridine/THF, 80 °CInitiates reaction via nucleophilic addition to form a benzylsilver intermediate. cas.cn
β,β-DifluorostyreneCsF and AgBF4Pyridine/THF, 80 °CProvides an alternative to AgF, successfully promoting the homocoupling reaction. thieme-connect.comcas.cn
α-Bromo PhenylacetateAgFAcetonitrile, rtYielded 40% of the fluorinated product via a proposed mixed SN1/SN2 pathway. rsc.org

Dimerization of Benzylsilver Intermediates

The dimerization is thought to proceed readily from the benzylsilver compound. cas.cn This type of transformation is consistent with the known behavior of alkylsilver compounds, which can undergo oxidative homocoupling. cas.cn The stability of the benzylsilver intermediate is a critical factor; the presence of the aromatic ring is thought to stabilize the newly formed C-Ag bond, allowing it to persist long enough to dimerize rather than decompose, which was an issue with analogous alkylsilver compounds lacking the aromatic functionality. cas.cn

Radical Intermediates in Fluorination Reactions

The involvement of radical intermediates in silver-mediated fluorination reactions is a subject of mechanistic debate, with evidence varying depending on the specific reaction system.

Conversely, in the AgF-mediated fluorinative homocoupling of gem-difluoroalkenes, a free radical pathway is supported by experimental evidence. The addition of 2,2,6,6-tetramethyl-1-piperidinol (TEMPO), a well-known radical scavenger, was found to completely inhibit the reaction. thieme-connect.com This indicates that radical species are likely key intermediates in the dimerization step of this particular transformation.

In another distinct catalytic system for the phosphonofluorination of unactivated alkenes, a mechanism involving radical intermediates is proposed. Here, a phosphonyl radical is generated through oxidation by a proposed Ag(III)F intermediate. This electrophilic radical then adds to the alkene, creating a nucleophilic carbon-centered radical that subsequently abstracts a fluorine atom from an Ag(II)F species to form the product. acs.org

Role of High-Oxidation-State Metal Fluoride Intermediates (e.g., Cu(III)-F, Pd(IV)-F)

While stable high-oxidation-state silver fluoride intermediates remain elusive and difficult to isolate or observe directly, the behavior of other transition metals like copper and palladium provides a valuable conceptual framework for understanding these reactions. harvard.edu The unique ability of fluorine, the most electronegative element, to stabilize high oxidation states in metal centers is a recurring theme in modern catalysis. semanticscholar.org This property induces electron-deficient metal centers, which can enhance catalytic activity. acs.orgresearchgate.netnih.gov

In copper-mediated fluorination of aryl iodides, a proposed mechanism involves the oxidative addition of the aryl iodide to a Cu(I) salt to form a high-oxidation-state Cu(III) intermediate. cas.cn The final carbon-fluorine bond is then believed to form via reductive elimination from this ArCu(III)-F species. cas.cn Although these reactions often require high temperatures and excess reagents, the concept of a Cu(III) intermediate is central to the mechanistic hypothesis. cas.cn

Similarly, palladium-catalyzed fluorinations have been shown to proceed through high-valent intermediates. For instance, a Pd(II)/Pd(IV) catalytic cycle has been proposed for the oxidative aminofluorination of alkenes, where C-F bond formation occurs via reductive elimination from a Pd(IV) intermediate. acs.org In other palladium-catalyzed systems, Pd(III) intermediates generated via a single-electron-transfer (SET) pathway have also been proposed. cas.cn These examples from copper and palladium chemistry reinforce the plausibility of analogous high-valent pathways in silver-catalyzed fluorinations, even if the silver intermediates are more transient. harvard.educas.cn

Transmetalation and Reductive Elimination Pathways in Silver-Mediated Fluorinations

A widely proposed mechanism for silver-catalyzed fluorination of functionalized arenes involves a sequence of transmetalation and reductive elimination steps, drawing parallels to conventional cross-coupling reactions but with distinct features. scispace.comnih.gov The catalytic cycle typically begins with the transmetalation of an aryl group from an organometallic reagent, such as an aryl stannane (B1208499) or arylboronic acid, to a silver(I) salt. scispace.comnih.govresearchgate.net This step generates an arylsilver(I) species. scispace.com

Following transmetalation, the arylsilver(I) complex is oxidized by an electrophilic fluorinating reagent. This oxidation is thought to produce a high-valent arylsilver fluoride complex. nih.govresearchgate.net A key hypothesis is that this high-valent species is a multinuclear silver complex, such as a dinuclear Ag(II)-Ag(II) or a related aggregated structure. harvard.eduscispace.comresearchgate.net The involvement of multiple metal centers may be crucial for facilitating the subsequent C-F bond formation, as the two-electron redox process of reductive elimination can be facilitated by the cooperation and redox participation of more than one silver atom. harvard.edunih.gov

The final step is the carbon-fluorine reductive elimination from the high-valent multinuclear silver fluoride complex. scispace.comnih.gov This step forms the desired aryl fluoride product and regenerates the active Ag(I) catalyst, allowing the cycle to continue. nih.gov This pathway, distinct from many cross-coupling reactions due to the potential redox synergy between multiple metal centers, represents a new approach to carbon-heteroatom bond formation. scispace.comnih.gov

Table 2: Proposed Mechanistic Steps in Silver-Catalyzed Fluorination of Aryl Stannanes

StepDescriptionKey Intermediates/SpeciesSource
1. TransmetalationTransfer of an aryl group from an aryl stannane to a Ag(I) center.Arylsilver(I) species, possibly aggregated. scispace.comnih.govresearchgate.net
2. OxidationOxidation of the arylsilver(I) complex by an electrophilic fluorinating reagent.Multinuclear high-valent arylsilver fluoride complex (e.g., dinuclear AgII-AgII). scispace.comresearchgate.net
3. Reductive EliminationFormation of the C-F bond from the high-valent intermediate, releasing the aryl fluoride product.Aryl Fluoride (Product), Ag(I) (Regenerated Catalyst). scispace.comnih.gov

Inorganic Synthesis and Cluster Chemistry Utilizing Silver I Fluoride

Synthesis of Metal Clusters and Supramolecular Assemblies

The application of silver(I) fluoride (B91410) extends to the synthesis of novel metal clusters, where it plays a crucial role in the assembly of complex polynuclear silver structures.

A notable example of the utility of silver(I) fluoride in cluster chemistry is the synthesis of endohedral acetylenediide silver clusters. The reaction of silver acetylide with a concentrated solution of this compound leads to the formation of a distinctive chandelier-like [Ag₁₀]²⁺ cluster, which encapsulates an acetylenediide ion (C₂²⁻) within its metallic framework. wikipedia.org This synthesis demonstrates the ability of AgF to facilitate the assembly of complex, cage-like structures with encapsulated ions.

Preparation of Quaternary Ammonium (B1175870) Fluorides (e.g., Tetralkylammonium Fluorides)

This compound is a key reagent in the convenient laboratory preparation of quaternary ammonium fluorides, such as tetralkylammonium fluorides. wikipedia.org These compounds are versatile reagents in organic synthesis, often used as a source of fluoride ions.

The synthesis is typically achieved through a halide exchange reaction. For instance, tetralkylammonium bromides can be reacted with an aqueous solution of this compound. wikipedia.org The insoluble silver bromide precipitates out of the solution, leaving the desired tetralkylammonium fluoride in the aqueous phase.

A general procedure for the synthesis of quaternary ammonium fluorides involves the reaction of the corresponding quaternary ammonium iodide with this compound in an anhydrous methanol (B129727) solvent. rsc.org The suspension is stirred, and the resulting silver iodide precipitate is removed by filtration. rsc.org Evaporation of the solvent yields the solid quaternary ammonium fluoride. rsc.org This method has been successfully employed for the preparation of various quaternary ammonium fluorides. rsc.org

Advanced Characterization Techniques for Silver I Fluoride Research

High-Resolution X-Ray Diffraction (Single-Crystal and Powder)

High-resolution X-ray diffraction (XRD) is a cornerstone technique for elucidating the crystal structure of Silver(I) fluoride (B91410). It distinguishes between single-crystal and polycrystalline (powder) forms, each providing unique structural details.

Single-Crystal XRD: This technique is used to determine the precise atomic arrangement within a single crystal of AgF. It has been instrumental in confirming that AgF crystallizes in the cubic rock salt (NaCl) structure under ambient conditions. The analysis provides exact lattice parameters, bond lengths, and angles, confirming the octahedral coordination geometry of the Ag+ and F- ions.

Powder XRD (PXRD): Powder XRD is more commonly used for routine phase identification and for studying polycrystalline samples. It is essential for confirming the successful synthesis of AgF, identifying potential impurities, and analyzing structural changes under different conditions. For instance, PXRD is used to monitor the phase purity of AgF synthesized via various methods and to study its stability. Research has also employed PXRD to investigate the structure of AgF under high pressure, revealing phase transitions from the cubic (B1) to the cesium chloride (B2) structure.

Key Research Findings from XRD:

ParameterFindingSignificance
Crystal System CubicDefines the fundamental symmetry of the AgF lattice.
Space Group Fm-3mSpecifies the exact symmetry operations of the rock salt structure.
Lattice Parameter (a) ~4.92 ÅProvides the dimension of the unit cell, crucial for density calculations and theoretical modeling.
High-Pressure Phase Transition to CsCl-type structureDemonstrates the structural response of AgF to extreme conditions.

Electron Microscopy (Transmission Electron Microscopy - TEM, Scanning Electron Microscopy - SEM) for Nanomaterial Analysis

When Silver(I) fluoride is synthesized in the form of nanomaterials, electron microscopy becomes indispensable for characterizing its morphology, size, and distribution.

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the internal structure of AgF nanoparticles. It allows for the direct visualization of individual nanoparticles, enabling precise measurement of their size, shape, and crystallinity. High-resolution TEM (HR-TEM) can even resolve the lattice fringes of the nanoparticles, providing direct evidence of their crystalline nature and orientation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties and Nanoparticle Detection

UV-Vis spectroscopy is a key technique for investigating the optical properties of this compound, especially in its nanoparticle form. AgF itself is a colorless solid, but its nanoparticles can exhibit distinct optical absorption features due to quantum confinement effects and surface plasmon resonance, although the latter is more characteristic of metallic silver nanoparticles. The technique is primarily used to confirm the formation and stability of AgF nanoparticles in a colloidal solution and to detect their electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F MAS-NMR, ³¹P MAS-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For materials containing this compound, solid-state NMR techniques are particularly informative.

¹⁹F Magic-Angle Spinning (MAS) NMR: Since fluorine has a spin-1/2 nucleus (¹⁹F) with 100% natural abundance, ¹⁹F MAS-NMR is highly sensitive for studying fluorine-containing compounds like AgF. It provides information about the local environment of the fluoride ions, including their coordination and the nature of their interactions with neighboring atoms. It is particularly useful in studying AgF-based composites, such as fluorinated glasses or ion-conducting materials, to understand the distribution and mobility of fluoride ions.

³¹P MAS-NMR: In studies where AgF is incorporated into phosphate-based materials, such as bioactive glasses, ³¹P MAS-NMR is employed. It helps to understand how the addition of AgF affects the phosphate (B84403) network structure. For instance, changes in the chemical shifts of phosphorus signals can indicate the formation of P-F bonds or alterations in the glass network connectivity due to the incorporation of silver and fluoride ions.

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry for Gas-Phase Ion-Molecule Reactions

FT-ICR mass spectrometry is a sophisticated technique used to study the intrinsic reactivity of ions in the gas phase, free from solvent effects. Research has utilized FT-ICR to investigate the gas-phase ion-molecule reactions of species related to this compound. For example, the reactions of bare Ag+ ions with fluorinated molecules can be studied to understand the fundamental aspects of silver-fluorine interactions. These studies provide valuable thermochemical data, such as bond dissociation energies and fluoride affinities, which are crucial for computational chemistry and understanding catalytic mechanisms.

Example of FT-ICR Research Finding:

ReactantsProductsObservation
Ag⁺ + SF₆AgF⁺ + SF₅Study of fluoride transfer reactions in the gas phase.

Thermal Analysis Techniques (Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA) in Composites

Thermal analysis techniques are essential for evaluating the thermal stability and phase behavior of materials containing this compound, especially in composites.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions. In AgF-polymer composites, DSC can be used to determine how the presence of AgF affects the melting point and crystallinity of the polymer matrix.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to assess the thermal stability and decomposition profile of a material. For AgF composites, TGA can indicate whether the addition of AgF enhances or diminishes the thermal stability of the host material and can be used to study decomposition reactions.

Wide-Angle X-ray Scattering (WAXS) in Polymer Nanocomposites

Wide-Angle X-ray Scattering (WAXS) is a diffraction technique similar to powder XRD but is often applied to semi-crystalline or amorphous materials like polymers. When AgF nanoparticles are incorporated into a polymer matrix to form a nanocomposite, WAXS is used to investigate the crystalline structure of both the polymer and the embedded nanoparticles. The technique can reveal changes in the polymer's degree of crystallinity, crystal size, and orientation upon the addition of AgF. It also confirms the crystal structure of the dispersed AgF nanoparticles in situ within the composite material.

Emerging Research Frontiers and Theoretical Directions for Silver I Fluoride

Computational Design of Novel Silver Fluoride (B91410) Materials

The computational design of new silver fluoride materials is a rapidly advancing field, with theoretical studies predicting the existence and properties of previously unknown compounds. uspex-team.orgacs.org Using first-principles variable-composition evolutionary algorithms, researchers have explored the pressure-composition phase diagram of the Ag-F system, revealing several hitherto unknown stable phases at pressures up to 300 GPa. uspex-team.orgacs.org These computational approaches are crucial for identifying promising new materials with unique electronic and magnetic properties. uspex-team.orgarxiv.org

One area of significant interest is the prediction of ternary silver fluorides. For instance, theoretical studies have investigated the formation of AgMF₄ (where M = Cu, Ni, Co) at pressures up to 20 GPa. rsc.org These calculations suggest that while some of these ternary fluorides may not be stable at ambient pressure, they could potentially be synthesized under high-pressure conditions. rsc.org Such predictions guide experimental efforts toward creating novel materials with tailored functionalities.

The following table summarizes some of the predicted novel silver fluoride phases and their calculated properties:

Predicted CompoundPredicted Pressure Range of StabilityKey Predicted Properties
Ag₃F₄Ambient and low pressureMagnetic semiconductor arxiv.orgnih.gov
Ag₂F₃Ambient and low pressureMagnetic semiconductor arxiv.orgnih.gov
AgF₄High pressure (stabilized around 56 GPa)Paramagnetic, metallic arxiv.orgnih.gov
AgCuF₄7–14 GPaSemiconductor rsc.org
AgNiF₄8–15 GPaSemiconductor rsc.org
AgICoIIIF₄0–22 GPaSemiconductor rsc.org

These computational predictions are instrumental in guiding the synthesis of the next generation of silver fluoride-based materials. uspex-team.org

Exploration of Silver-Fluorine Phase Diagrams Under Extreme Conditions

The behavior of silver fluorides under extreme pressure is a key area of experimental and theoretical research. arxiv.orgnih.govresearchgate.net High-pressure synthesis has proven to be a critical tool for creating new transition metal compounds, and the silver-fluorine system is no exception. rsc.org

Theoretical investigations of the silver-fluorine phase diagram as a function of external pressure have revealed a rich and complex landscape of stable compounds. arxiv.orgnih.govresearchgate.net At ambient pressure, AgF adopts a rock salt crystal structure. wikipedia.org However, at approximately 2.7 GPa, it undergoes a phase transition to a caesium chloride structure. wikipedia.org

Beyond simple AgF, theoretical studies predict the stability of several novel stoichiometries at various pressures. arxiv.orgnih.govresearchgate.net For example, Ag₃F₄ and Ag₂F₃, which contain both Ag⁺ and Ag²⁺ cations, are predicted to be thermodynamically stable at ambient and low pressures. arxiv.orgnih.gov As pressure increases, other phases become more favorable. For instance, AgF₄ is predicted to become stable at high pressures. arxiv.orgnih.gov The study of these high-pressure phases provides fundamental insights into the effects of compression on the electronic structure and bonding in these materials. vulcanchem.com

Rational Design of Silver-Catalyzed Fluorination Reagents and Systems

Silver catalysis is emerging as a powerful tool in organic synthesis, particularly for fluorination reactions. nih.govnih.gov The rational design of silver-catalyzed fluorination reagents and systems is focused on developing milder, more selective, and more efficient methods for introducing fluorine into organic molecules. nih.govacs.orgacs.org

A significant breakthrough has been the development of silver-catalyzed late-stage fluorination of complex molecules. nih.gov These reactions often utilize an electrophilic fluorine source, such as F-TEDA-PF₆, in the presence of a silver catalyst like silver(I) oxide (Ag₂O). nih.govnih.gov One of the advantages of these silver-catalyzed methods is their tolerance of a wide range of functional groups, which is crucial for the synthesis of complex pharmaceuticals. nih.govpharmtech.com

Recent research has also explored nucleophilic fluorination reactions catalyzed by silver. acs.orgnih.gov For example, a decarboxylative nucleophilic fluorination of carboxylic acids using a silver catalyst has been reported, offering an alternative to traditional electrophilic methods. acs.orgnih.gov This approach is advantageous due to the wider availability and lower cost of nucleophilic fluorinating reagents. acs.orgnih.gov The ongoing development of these catalytic systems is driven by the need for more sustainable and versatile fluorination methodologies. acs.orgresearchgate.net

Fundamental Understanding of Silver Redox Chemistry in Fluorination Processes

A deeper understanding of the redox chemistry of silver is crucial for optimizing silver-catalyzed fluorination reactions. nih.govresearchgate.net Unlike the more common two-electron redox cycles seen with metals like palladium, silver often participates in one-electron redox processes. nih.gov However, the mechanism of silver-catalyzed fluorination is thought to be distinct from traditional cross-coupling reactions and may involve multinuclear silver complexes. nih.govnih.gov

It is proposed that the catalytic cycle involves the transmetallation of an aryl group to a Ag(I) center, followed by oxidation to a high-valent arylsilver fluoride species. nih.gov Reductive elimination from this intermediate then forms the carbon-fluorine bond and regenerates the Ag(I) catalyst. nih.gov Some studies suggest the involvement of a bimetallic oxidation-reductive elimination pathway, where two silver atoms participate in the C-F bond formation. harvard.edu

Spectroscopic and kinetic studies have provided evidence for the involvement of Ag(II) as a key intermediate in certain silver-catalyzed decarboxylative fluorination reactions. nih.govresearchgate.net In these reactions, the rate-limiting step is believed to be the oxidation of a Ag(I)-carboxylate complex to Ag(II) by an electrophilic fluorinating reagent. nih.govresearchgate.net Further elucidation of these redox processes will enable the design of more efficient and selective catalysts. nih.gov

Development of Advanced Analytical Methods for Reaction Monitoring

To gain deeper insights into the mechanisms of silver-catalyzed fluorination reactions, the development of advanced analytical methods for real-time reaction monitoring is essential. vulcanchem.com Operando spectroscopy, which combines in situ characterization techniques with simultaneous measurement of catalytic performance, is a powerful tool for this purpose. chimia.chwiley.com

By applying techniques such as time-resolved spectroscopy, researchers can follow the structural changes in the catalyst and the evolution of reaction intermediates under actual reaction conditions. wiley.comacs.org This can help to identify the active catalytic species and elucidate the reaction pathways. For example, monitoring changes in the coordination environment of silver atoms during a catalytic cycle can provide crucial information about the mechanism. wiley.com

The development of analytical methods based on silver fluoride's specific reactivity is also an area of interest. vulcanchem.com These methods could be applied in various fields, from environmental monitoring to quality control in manufacturing. vulcanchem.com The continued advancement of these analytical techniques will be critical for unraveling the complexities of silver fluoride chemistry and catalysis. vulcanchem.com

Q & A

Q. What interdisciplinary methods integrate materials science and toxicology to assess AgF’s biocompatibility?

  • Methodological Answer : Combine cytotoxicity assays (e.g., MTT) with materials characterization (SEM-EDS for surface degradation). Use synchrotron-based micro-XRF to map Ag/F distribution in biological tissues. Collaborate with computational toxicology groups to predict in vivo behavior using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.